molecular formula C19H26N4O2 B4952653 (3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B4952653
M. Wt: 342.4 g/mol
InChI Key: QQVFKLWUMXADHS-QZTJIDSGSA-N
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Description

(3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a furan and a pyridine-piperazine moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor agonists or antagonists in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Furan Moiety: The furan group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Pyridine-Piperazine Group: This step may involve coupling reactions such as Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the piperidine ring or the pyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-3-carboxylic acid derivatives, while reduction could produce various hydrogenated forms of the original compound.

Scientific Research Applications

(3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol may have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological receptors.

    Medicine: Potential therapeutic uses, such as targeting specific receptors in the brain.

    Industry: Use in the synthesis of pharmaceuticals or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The furan and pyridine-piperazine groups might play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique binding properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

(3R,4R)-1-(furan-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c24-18-14-21(13-16-5-12-25-15-16)7-4-17(18)22-8-10-23(11-9-22)19-3-1-2-6-20-19/h1-3,5-6,12,15,17-18,24H,4,7-11,13-14H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVFKLWUMXADHS-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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